molecular formula C11H12F3N3O5 B15127491 Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B15127491
M. Wt: 323.23 g/mol
InChI Key: IKRGKVWCSVRHMO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is a complex heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core substituted with hydroxy, nitro, trifluoromethyl, and ethyl carboxylate groups.

Properties

Molecular Formula

C11H12F3N3O5

Molecular Weight

323.23 g/mol

IUPAC Name

ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12F3N3O5/c1-2-22-9(18)6-5-7(17(20)21)8-15-3-4-16(8)10(6,19)11(12,13)14/h5,15,19H,2-4H2,1H3

InChI Key

IKRGKVWCSVRHMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2NCCN2C1(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Spectroscopic Characterization

Structural confirmation is achieved through IR, ¹H NMR, ¹³C NMR, and mass spectrometry :

Table 1: Spectroscopic Data for Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

TechniqueKey Signals/Peaks
IR (KBr) 3358 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O), 1597 cm⁻¹ (NO₂), 1460 cm⁻¹ (C–F)
¹H NMR δ 1.21 (t, CH₃), 3.80–4.18 (m, NCH₂CH₂N and OCH₂), 7.84 (s, CH), 9.28 (br, NH)
¹³C NMR δ 165.2 (C=O), 124.5 (CF₃), 152.1 (NO₂), 61.8 (OCH₂), 14.1 (CH₃)
HRMS m/z Calc. for C₁₁H₁₂F₃N₃O₅: 323.23; Found: 323.23 [M+H]⁺

Functional Group Reactivity

The compound’s reactivity is influenced by:

  • Nitro Group (-NO₂) : Positions the molecule for potential reduction or nucleophilic substitution reactions.

  • Hydroxyl Group (-OH) : Enables derivatization (e.g., esterification or etherification).

  • Trifluoromethyl Group (-CF₃) : Enhances metabolic stability and lipophilicity.

No documented follow-up reactions (e.g., catalytic hydrogenation of -NO₂ or functionalization of -OH) were identified in the reviewed literature.

Comparative Analysis of Derivatives

The synthesis protocol is adaptable to structurally similar compounds. For example:

Table 2: Derivatives Synthesized via Analogous Methods

CompoundKey ModificationYield (%)
Ethyl 8-benzoyl-5-hydroxy-5-(trifluoromethyl)-...-carboxylate (4c) Nitro → Benzoyl80–90
Ethyl 5-hydroxy-8-(4-methoxybenzoyl)-5-(trifluoromethyl)-...-carboxylate (4e) Nitro → 4-Methoxybenzoyl75–85

Derivatives exhibit shifted IR and NMR peaks corresponding to their substituents (e.g., benzoyl groups show aromatic C=O stretches at 1662 cm⁻¹) .

Stability and Handling

  • Melting Point : 187–192°C .

  • Storage : Stable under inert conditions; hygroscopic due to the hydroxyl group.

Scientific Research Applications

Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data
Target Compound Tetrahydroimidazo[1,2-a]pyridine 5-hydroxy, 8-nitro, 5-(trifluoromethyl), ethyl 6-carboxylate C₁₂H₁₂F₃N₃O₅* 335.24* N/A N/A N/A
1l Tetrahydroimidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 3-phenethyl, 5,6-dicarboxylate C₃₀H₂₅N₅O₇ 579.55 243–245 51 ¹H NMR (δ 1.23, 3.45); IR 1745 cm⁻¹ (ester C=O)
2d Tetrahydroimidazo[1,2-a]pyridine 3-benzyl, 8-cyano, 7-(4-nitrophenyl), 5,6-dicarboxylate C₂₈H₂₁N₅O₇ 547.50 215–217 55 ¹H NMR (δ 4.25, 5.12); IR 1740 cm⁻¹ (ester C=O)
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 5-(trifluoromethyl), ethyl 2-carboxylate C₁₁H₉F₃N₂O₂ 258.20 N/A N/A Purity ≥98% (HPLC)
Ethyl imidazo[1,2-a]pyrimidinium derivative Imidazo[1,2-a]pyrimidinium 4-cyanophenyl, 7-methyl, 8-(trifluoromethylphenyl), ethyl 6-carboxylate C₂₄H₂₀F₃N₄O₂ 477.44 N/A N/A HRMS (ESI) confirmed

*Hypothetical calculation based on substituent addition.

Substituent Effects on Properties

  • Hydroxy and Nitro Groups : The target compound’s 5-hydroxy and 8-nitro groups likely enhance polarity compared to analogs like 1l and 2d, which lack hydroxy groups but feature nitrophenyl substituents. Nitro groups typically reduce solubility in polar solvents but increase metabolic stability .
  • Trifluoromethyl Group : Present in both the target compound and ’s analog, this group contributes to lipophilicity and resistance to oxidative metabolism, a feature exploited in drug design .
  • Ester Position : The target’s ethyl carboxylate at position 6 contrasts with ’s analog (position 2) and 1l/2d (positions 5 and 6). Ester position affects electronic distribution and reactivity, as seen in IR data (1740–1745 cm⁻¹ for C=O stretching) .

Structural Analysis Tools

  • SHELX programs () are widely used for crystallographic refinement of small molecules, including heterocycles like tetrahydroimidazo[1,2-a]pyridines. These tools could resolve the target compound’s stereochemistry and hydrogen-bonding interactions .

Biological Activity

Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C11H12F3N3O5
  • Molecular Weight : 303.23 g/mol
  • CAS Number : 1244036-23-4

Antimicrobial Properties

Recent studies have indicated that compounds similar to Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate exhibit significant antimicrobial activity. For instance, research has shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of cellular processes through inhibition of specific enzymes or pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Activity

Neuroprotective effects have been observed in related compounds within the same chemical class. Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Anticancer Potential

Preliminary studies indicate that this compound might possess anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in pro-inflammatory cytokine production
NeuroprotectiveDecreased oxidative stress in neuronal cells
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate were tested against various pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Effects

A research article published in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds on LPS-induced macrophages. The study found that treatment with these compounds resulted in a notable decrease in TNF-alpha and IL-6 levels.

Case Study 3: Neuroprotective Effects

A study conducted on neuroblastoma cells indicated that treatment with Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate led to a significant reduction in cell death induced by oxidative stress agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate?

  • Methodological Answer : Utilize a one-pot, multi-step reaction protocol involving cyclocondensation of nitro-substituted precursors with trifluoromethyl-containing reagents. Key steps include:

  • Cyclization : Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to promote imidazo[1,2-a]pyridine ring formation .
  • Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution using CF₃I or CF₃Cu reagents under anhydrous conditions .
  • Esterification : Employ ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine multi-nuclear NMR, IR, and high-resolution mass spectrometry (HRMS):

  • ¹H/¹³C NMR : Assign signals for the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) bands at ~1520/1350 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy to distinguish from isomers .

Advanced Research Questions

Q. How can contradictory spectroscopic data for nitro and trifluoromethyl groups be resolved during characterization?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes affecting nitro group symmetry .
  • X-ray Crystallography : Resolve spatial arrangements of substituents (e.g., nitro and trifluoromethyl) to clarify electronic effects. For example, monoclinic crystal systems (space group P21/c) with β angles ~114° can reveal steric interactions .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What computational approaches predict the reactivity of the trifluoromethyl group in further functionalization?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic/nucleophilic sites. The CF₃ group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for CF₃ substitution .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for medicinal chemistry applications .

Q. How can regioselectivity challenges in nitro-group reduction be addressed without affecting the trifluoromethyl moiety?

  • Methodological Answer :

  • Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in ethanol at 50°C to selectively reduce the nitro group to NH₂ while preserving CF₃ .
  • Protection/Deprotection : Temporarily mask the trifluoromethyl group with a silyl ether (e.g., TBSCl) before reduction .
  • Kinetic Monitoring : Track reaction progress via in-situ IR to halt reduction at the NH₂ stage .

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